REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:5]=[C:6]([Br:16])[C:7]2[O:11][C:10]([C:12]([O-:14])=[O:13])=[CH:9][C:8]=2[CH:15]=1)([O-:3])=[O:2].[K+]>CO>[N+:1]([C:4]1[CH:5]=[C:6]([Br:16])[C:7]2[O:11][C:10]([C:12]([OH:14])=[O:13])=[CH:9][C:8]=2[CH:15]=1)([O-:3])=[O:2] |f:0.1|
|
Name
|
potassium 5-nitro-7-bromobenzofuran-2-carboxylate
|
Quantity
|
11.5 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C=1C=C(C2=C(C=C(O2)C(=O)[O-])C1)Br.[K+]
|
Name
|
|
Quantity
|
1.6 L
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred for 1 hour at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered
|
Type
|
CONCENTRATION
|
Details
|
the filtrate concentrated under reduced pressure
|
Type
|
ADDITION
|
Details
|
The residue was diluted with about 80 mL of methanol
|
Type
|
TEMPERATURE
|
Details
|
heated on the steam bath
|
Type
|
STIRRING
|
Details
|
with stirring
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled to room temperature
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
The residual solid was dried under vacuum
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C=1C=C(C2=C(C=C(O2)C(=O)O)C1)Br
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.7 g | |
YIELD: PERCENTYIELD | 66% | |
YIELD: CALCULATEDPERCENTYIELD | 66% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |